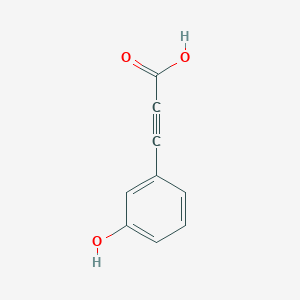
3-(3-Hydroxyphenyl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyphenyl)propiolic acid, also known as 3-Hydroxyphenylpropionic acid, is a flavonoid metabolite formed by human microflora . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 . It is also known by other names such as β-(m-Hydroxyphenyl)propionic acid, Benzenepropanoic acid, 3-hydroxy-, β-(3-Hydroxyphenyl)propionic acid, m-Hydroxyphenylpropionic acid, Hydrocinnamic acid, m-hydroxy-, 3-(m-Hydroxyphenyl)propionic acid, 3-Hydroxyphenylpropionic acid, 3-Hydroxybenzenepropanoic acid, Dihydro-m-coumaric acid .
Synthesis Analysis
The synthesis of 3-(3-Hydroxyphenyl)propiolic acid involves an improved method based on an indium-mediated sonochemical Reformatsky reaction . This method is simpler and more convenient than the previously reported four-step route that required specialized equipment, flammable materials, and high-pressure reaction vessels .Molecular Structure Analysis
The IUPAC Standard InChI for 3-(3-Hydroxyphenyl)propiolic acid is InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) .Chemical Reactions Analysis
3-(3-Hydroxyphenyl)propiolic acid acts as a urinary metabolite of procyanidins in pigs . It also serves as an intermediate in the preparation of various synthetic organic products .Physical And Chemical Properties Analysis
3-(3-Hydroxyphenyl)propiolic acid has a molecular weight of 166.1739 . It is a solid substance with an off-white to brown color . It is soluble in chloroform and methanol .Scientific Research Applications
Metabolite Analysis
“3-(3-Hydroxyphenyl)propiolic acid” acts as a urinary metabolite of procyanidins in pigs, which can be significant in studies related to animal metabolism and diet effects .
Synthetic Organic Chemistry
This compound serves as an intermediate in the preparation of various synthetic organic products, indicating its role in synthetic pathways and chemical synthesis .
Pharmaceutical Research
As a microbial metabolite of quercetin, “3-(3-Hydroxyphenyl)propiolic acid” has been studied for its potential to inhibit monocyte binding to endothelial cells, which is relevant in cardiovascular disease research .
Flavonoid Metabolism
It is identified as a flavonoid metabolite formed by human microflora and shows vasodilatory activity, which could have implications for blood pressure regulation and cardiovascular health .
Microbial Degradation
This acid is one of the major metabolites of ingested caffeic acid and phenolic degradation products of proanthocyanidins by the microflora in the colon, which is important for understanding human gut microbiome interactions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-hydroxyphenyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYMOUWEHRAVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)propiolic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2979829.png)
![2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2979832.png)
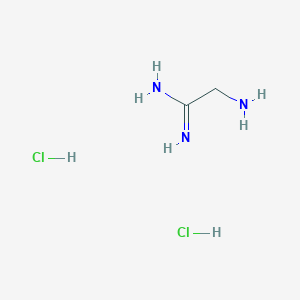
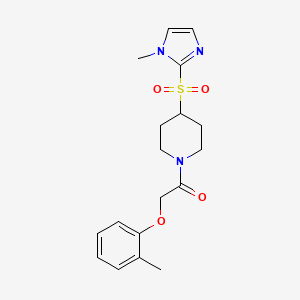
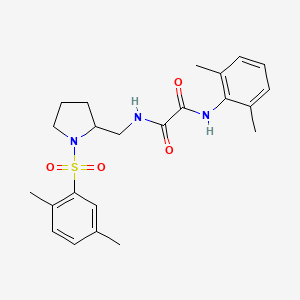
![2-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2979838.png)
![2-[4-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B2979840.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2979841.png)
![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2979843.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2979847.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2979849.png)
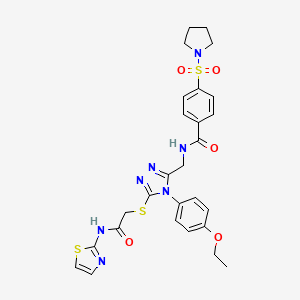
![4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2979851.png)